molecular formula C16H9F6N3O B4317042 3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE

3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE

Cat. No.: B4317042
M. Wt: 373.25 g/mol
InChI Key: CZOQJVGPHINRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE is a compound that features two trifluoromethyl groups and a benzimidazole moiety. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals, agrochemicals, and materials due to its ability to modify the steric and electronic properties of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the reaction of aryl iodides with trifluoromethyl copper . Another method involves the conversion of carboxylic acids to trifluoromethyl groups using sulfur tetrafluoride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of antimony trifluoride and antimony pentachloride in the Swarts reaction is another industrial method to introduce trifluoromethyl groups .

Chemical Reactions Analysis

Types of Reactions

3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified trifluoromethylated compounds .

Scientific Research Applications

3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE involves its interaction with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE apart is its dual trifluoromethyl groups and benzimidazole moiety, which provide unique steric and electronic properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N3O/c17-15(18,19)9-4-1-3-8(7-9)13(26)23-10-5-2-6-11-12(10)25-14(24-11)16(20,21)22/h1-7H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOQJVGPHINRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-(TRIFLUOROMETHYL)-N-[2-(TRIFLUOROMETHYL)-1H-13-BENZODIAZOL-4-YL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.